XLogP3 Lipophilicity: Measurably Lower than Non-Fluorinated 4-Nitro and 3-Nitro Analogs
The target compound exhibits a computed XLogP3 of 3.3, which is lower than the 3.5 value for the non-fluorinated 4-nitro analog 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8) and the 3.6 value for the 3-nitro analog 1-[chloro(difluoro)methoxy]-3-nitro-benzene (CAS 1047648-45-2) [1][2]. This reduction in lipophilicity is attributable to the electron-withdrawing effect of the additional aromatic fluorine at position 2, representing a ΔXLogP3 of –0.2 to –0.3 units relative to non-fluorinated comparators.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 1-(Chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8): XLogP3 = 3.5; 1-[Chloro(difluoro)methoxy]-3-nitro-benzene (CAS 1047648-45-2): XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = –0.2 to –0.3 vs. non-fluorinated comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20 / 2025.09.15) |
Why This Matters
A lower XLogP3 value alters the compound's partitioning behavior in synthetic workup and may translate into reduced non-specific binding when the derived aniline is incorporated into drug candidates, enabling finer tuning of pharmacokinetic profiles.
- [1] PubChem CID 71669402: 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene, XLogP3 = 3.3. Computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
- [2] PubChem CID 559263: 1-(Chlorodifluoromethoxy)-4-nitrobenzene, XLogP3 = 3.5 (PubChem release 2025.09.15); PubChem CID 23312575: 1-[Chloro(difluoro)methoxy]-3-nitro-benzene, XLogP3 = 3.6 (PubChem release 2024.11.20). View Source
